molecular formula C21H19NO4 B14808755 (2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid

(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid

Cat. No.: B14808755
M. Wt: 349.4 g/mol
InChI Key: AYUNJPZQDWWKDG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxyacetyl intermediate. This intermediate is then reacted with an amino acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of less toxic reagents, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or naphthalene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H19NO4/c23-20(22-18(21(24)25)13-15-7-2-1-3-8-15)14-26-19-12-6-10-16-9-4-5-11-17(16)19/h1-12,18H,13-14H2,(H,22,23)(H,24,25)/t18-/m0/s1

InChI Key

AYUNJPZQDWWKDG-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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